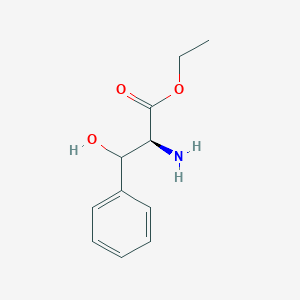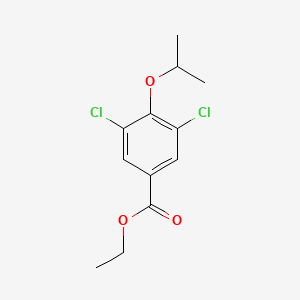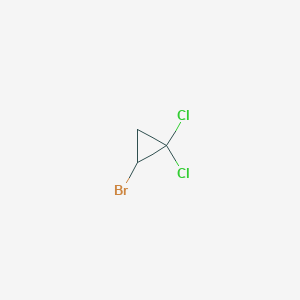
2-Bromo-1,1-dichlorocyclopropane
Übersicht
Beschreibung
2-Bromo-1,1-dichlorocyclopropane is a chemical compound with the CAS Number: 40745-72-0 . It has a molecular weight of 189.87 .
Molecular Structure Analysis
The InChI code for 2-Bromo-1,1-dichlorocyclopropane is 1S/C3H3BrCl2/c4-2-1-3(2,5)6/h2H,1H2 . This code provides a specific identifier for the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen
Synthesis Applications
2-Bromo-1,1-dichlorocyclopropane has been extensively studied for its applications in the synthesis of various organic compounds. For instance, it has been utilized in the synthesis of gem-bromochlorocyclopropanes through phase-transfer catalysis. This process involves the reaction of dibromomethane and phenyltrichloromethane trichloride with alkenes in the presence of aqueous potassium hydroxide and tetrabutylammonium hydrogen sulfate as a catalyst, yielding good results (Balcerzak & Jończyk, 1991).
Chemical Transformations
Chemical transformations of 2-Bromo-1,1-dichlorocyclopropane have also been explored. For example, 1,1-Dibromo- and 1,1-dichlorocyclopropanes can be converted into monohalo-cyclopropanes using ethyl magnesium bromide and titanium isopropoxide in ether. This process involves the reaction of the dibromide with an excess of ethylmagnesium bromide to produce non-halogenated cyclopropane (Dulayymi et al., 1996).
Synthon Development
The compound has also been used in developing synthons, like 1-bromo-2-chlorocyclopropene, which is valuable in organic synthesis. This compound can be prepared from 1-bromo-2,2-dichloro(trimethylsilyl)cyclopropane and then utilized to synthesize complex structures such as 1H-Cyclopropa[b]phenanthrene (Billups et al., 1984).
Alkylation Reactions
Alkylation of aromatic hydrocarbons with 2-bromo-2-phenyl-gem-dichlorocyclopropane has been studied for its potential in organic synthesis. The process involves the presence of catalytic quantities of aluminum chloride, and the yield of the alkylation products depends on the nature of substituents in the aromatic ring (Kurbankulieva et al., 2013).
Electrochemical Studies
There's also interest in the electrochemical behaviors of bromocyclopropanes, including 1-bromo-2,2-diphenylcyclopropane and 1,1-dibromo-2,2-diphenylcyclopropane. These studies focus on interactions between the alkyl bromides and nitrogen cations and the mechanism of asymmetric electrochemical synthesis (Hazard et al., 1982).
Spectroscopic Analysis
Spectroscopic analysis of halogen-substituted cyclopropanes, including 1,1-dibromo-2,2-dichlorocyclopropane, provides insights into their structural properties and vibrations. Such studies are essential for understanding the physical and chemical properties of these compounds (Wurrey et al., 1979).
Eigenschaften
IUPAC Name |
2-bromo-1,1-dichlorocyclopropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrCl2/c4-2-1-3(2,5)6/h2H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHGDEYPUNAQJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrCl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.86 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1,1-dichlorocyclopropane | |
CAS RN |
40745-72-0 | |
| Record name | 2-bromo-1,1-dichlorocyclopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



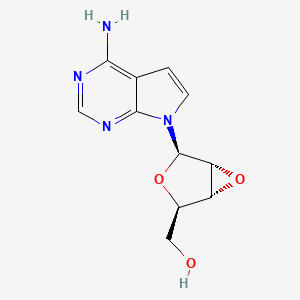
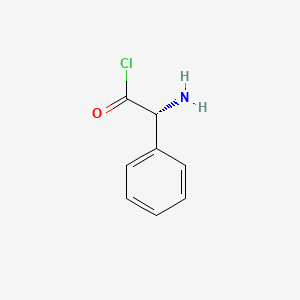
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B3265539.png)
![4-ethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B3265544.png)
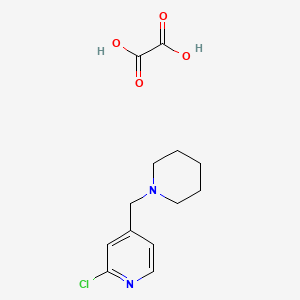
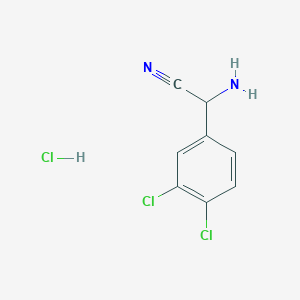

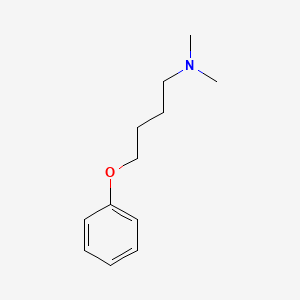
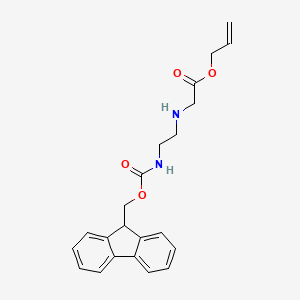
![N-[(Z)-1-(4-methoxyphenyl)-3-oxo-3-(pyridin-4-ylmethylamino)prop-1-en-2-yl]benzamide](/img/structure/B3265575.png)
